tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate
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Description
Scientific Research Applications
Synthesis of Constrained Pseudopeptides
Researchers have utilized similar spirocyclic structures for the synthesis of constrained pseudopeptides. These compounds act as surrogates for dipeptides like Pro-Leu and Gly-Leu. Conformational analysis through NMR experiments and molecular modeling calculations suggests that these compounds mimic specific peptide turns, indicating their potential in peptide synthesis and drug design (Fernandez et al., 2002).
Transformations in Amino Protecting Groups
The compound belongs to a class of tert-butoxycarbonyl (Boc) protected amines, crucial in peptide synthesis for protecting amino groups. A study highlights the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the flexibility and utility of such compounds in synthetic chemistry (Sakaitani & Ohfune, 1990).
Development of New Protecting Group Reagents
The chemical has relevance in the development of new reagents for introducing Boc protecting groups to amines. A specific reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), was highlighted for preparing N-Boc-amino acids, demonstrating the compound's role in improving synthetic methodologies (Rao et al., 2017).
Spirocyclic Compound Synthesis
The structural motif of the compound finds use in the synthesis of spirocyclic compounds, which are significant in the creation of biologically active heterocyclic compounds. These findings illuminate the compound's versatility in generating diverse molecular architectures with potential biological activities (Moskalenko & Boev, 2012).
Properties
IUPAC Name |
tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-12(2,3)20-11(17)16-10-13(15)4-6-14(7-5-13)18-8-9-19-14/h4-10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRJDQWVQBBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC2(CC1)OCCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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